molecular formula C4H2Cl2F2O4 B14751632 2,3-Dichloro-2,3-difluorobutanedioic acid CAS No. 377-34-4

2,3-Dichloro-2,3-difluorobutanedioic acid

Cat. No.: B14751632
CAS No.: 377-34-4
M. Wt: 222.96 g/mol
InChI Key: DNNMVKPGIKEQGO-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-difluorobutanedioic acid is an organic compound with the molecular formula C4H2Cl2F2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-2,3-difluorobutanedioic acid typically involves the halogenation of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3-difluorobutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dichloro-2,3-difluorobutanedioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-2,3-difluorobutanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobutanedioic acid: Similar structure but lacks fluorine atoms.

    2,3-Difluorobutanedioic acid: Similar structure but lacks chlorine atoms.

    2,3-Dichloro-2-fluorobutanedioic acid: Contains both chlorine and fluorine but in different proportions.

Uniqueness

2,3-Dichloro-2,3-difluorobutanedioic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

377-34-4

Molecular Formula

C4H2Cl2F2O4

Molecular Weight

222.96 g/mol

IUPAC Name

2,3-dichloro-2,3-difluorobutanedioic acid

InChI

InChI=1S/C4H2Cl2F2O4/c5-3(7,1(9)10)4(6,8)2(11)12/h(H,9,10)(H,11,12)

InChI Key

DNNMVKPGIKEQGO-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(=O)O)(F)Cl)(F)Cl)O

Origin of Product

United States

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